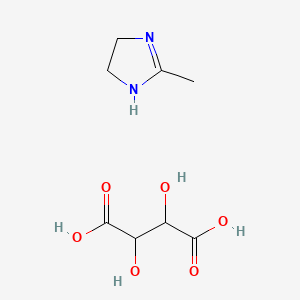

2-Methyl-2-imidazoline hydrogen tartrate

Description

Historical Context and Discovery

2-Methyl-2-imidazoline hydrogen tartrate, also known as lysidine bitartrate (CAS: 74347-31-2), emerged as a compound of interest in the mid-20th century during advancements in chiral resolution and heterocyclic chemistry. Its discovery is intertwined with the broader development of imidazoline derivatives, which gained prominence due to their applications in pharmaceuticals and coordination chemistry. The compound’s tartrate salt form likely originated from efforts to enhance the stability and solubility of 2-methyl-2-imidazoline, a strategy commonly employed in resolving racemic amines via diastereomeric salt formation with chiral acids such as tartaric acid. Early synthetic routes may have involved the cyclization of ethylenediamine derivatives with carbonyl sources, followed by salt formation with (2R,3R)-tartaric acid, though specific historical records remain sparse.

Nomenclature and Classification

The systematic IUPAC name for this compound is (2R,3R)-2,3-dihydroxybutanedioic acid; 2-methyl-4,5-dihydro-1H-imidazole , reflecting its zwitterionic structure comprising a protonated imidazoline ring and a deprotonated tartrate anion. Key synonyms include lysidine bitartrate and 2-methyl-2-imidazoline hydrogen tartrate.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₄N₂O₆ |

| Molecular weight | 234.21 g/mol |

| CAS Registry Number | 74347-31-2 |

| IUPAC name | (2R,3R)-2,3-dihydroxybutanedioic acid; 2-methyl-4,5-dihydro-1H-imidazole |

| Key functional groups | Imidazoline ring, tartrate ion |

The compound is classified as a zwitterionic salt within the imidazoline family, characterized by a partially saturated five-membered ring containing two nitrogen atoms.

Significance in Chemical Research

2-Methyl-2-imidazoline hydrogen tartrate serves as a critical intermediate in asymmetric synthesis and chiral resolution processes. Its tartrate moiety, derived from enantiomerically pure tartaric acid, enables the separation of racemic mixtures via diastereomeric crystallization. Additionally, the imidazoline core contributes to its utility in:

- Coordination chemistry : The nitrogen-rich structure facilitates ligand-metal interactions, making it valuable in designing catalysts and metal-organic frameworks.

- Pharmaceutical synthesis : As a precursor to N,N,N′-trisubstituted ethylenediamine derivatives, it aids in constructing bioactive molecules, including kinase inhibitors and antimicrobial agents.

- Corrosion science : Imidazoline derivatives are widely used as volatile corrosion inhibitors, though the hydrogen tartrate form is less studied in this context.

Relationship to Imidazoline Compound Family

Imidazolines are structurally related to imidazoles but feature one saturated bond, resulting in reduced aromaticity and distinct reactivity. 2-Methyl-2-imidazoline hydrogen tartrate belongs to the 2-imidazoline subclass, distinguished by a methyl substituent at the second position and a partially hydrogenated ring. Compared to parent imidazolines, its tartrate salt form exhibits:

- Enhanced solubility : The ionic nature improves aqueous solubility, facilitating use in polar reaction media.

- Chiral specificity : The (2R,3R)-tartrate counterion introduces stereochemical control, critical for enantioselective syntheses.

- Stabilization : Protonation of the imidazoline nitrogen mitigates ring-opening reactions, enhancing thermal stability.

Table 2: Comparative Properties of Imidazoline Derivatives

This compound’s unique properties underscore its role in bridging synthetic organic chemistry and materials science, offering a versatile platform for further innovation.

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTUPVBYXCWMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995881 | |

| Record name | 2,3-Dihydroxybutanedioic acid--2-methyl-4,5-dihydro-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74347-31-2 | |

| Record name | 2-Methyl-2-imidazoline hydrogen tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074347312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybutanedioic acid--2-methyl-4,5-dihydro-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-imidazoline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gas-Liquid Phase Synthesis of 2-Methylimidazole as a Precursor

A patented method describes synthesizing 2-methylimidazole, a closely related compound, via a gas-liquid phase reaction involving ammonia, acetaldehyde, and glyoxal under controlled temperature and pressure conditions. The process includes:

- Adding glyoxal aqueous solution to a reactor.

- Sequentially introducing ammoniacal liquor, pure acetaldehyde, and ammonia gas under controlled temperature and pressure.

- Maintaining the reaction for 6 hours.

- Removing water by vacuum distillation at 4000 Pa.

- Cooling, crystallizing, and filtering to isolate the product.

This method emphasizes energy efficiency and waste reduction by replacing aqueous acetaldehyde with pure acetaldehyde and controlling ammonia input to optimize yield.

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Add glyoxal solution | Ambient temperature | Glyoxal solution in reactor |

| 2 | Add ammonia solution, acetaldehyde, ammonia gas | Controlled temperature and pressure | Reaction mixture formed |

| 3 | Reaction time | 6 hours | Formation of 2-methylimidazole |

| 4 | Vacuum distillation | 4000 Pa | Water removal |

| 5 | Cooling and crystallization | Ambient to low temperature | Product crystallization |

| 6 | Filtration | Ambient | Product isolation |

This method, while focused on 2-methylimidazole, provides a basis for preparing 2-methyl-2-imidazoline, as the imidazoline ring can be formed by subsequent hydrogenation or cyclization steps.

Condensation of Ethylenediamine with Aldehydes

A widely employed synthetic approach for imidazoline derivatives involves the condensation of ethylenediamine with aldehydes under mild conditions. The reaction typically proceeds via:

- Mixing ethylenediamine with an aliphatic aldehyde (e.g., acetaldehyde) in a suitable solvent.

- Promoting cyclization to form the imidazoline ring.

- Using oxidizing agents such as t-butylhypochlorite, hydrogen peroxide, iodine/potassium carbonate, or pyridinium hydrobromide perbromide to facilitate ring closure.

This method is versatile and allows for the synthesis of various substituted imidazolines, including 2-methyl-2-imidazoline, by selecting appropriate aldehydes.

| Reagents | Role | Typical Conditions |

|---|---|---|

| Ethylenediamine | Diamine precursor | Room temperature to reflux |

| Aldehyde (e.g., acetaldehyde) | Carbonyl source | Mild heating |

| Oxidizing agents | Facilitate cyclization | Varies by agent |

| Solvent (e.g., methanol, THF) | Reaction medium | Polar solvents preferred |

This condensation approach is often preferred for its straightforwardness and adaptability to different substituents.

Hydrogenation of 2-Imidazolecarboxaldehyde

Another route involves the catalytic hydrogenation of 2-imidazolecarboxaldehyde to produce 2-methylimidazole, which can be further converted to imidazoline derivatives. Recent advances include:

- Use of Pd-impregnated Al–Ti mixed oxide catalysts.

- Single-step hydrogenation under mild conditions.

- High selectivity and yield with environmentally friendly catalysts.

Though this method is more directly related to 2-methylimidazole, it offers a green chemistry route that could be adapted for imidazoline synthesis.

Formation of 2-Methyl-2-imidazoline Hydrogen Tartrate Salt

After synthesizing the 2-methyl-2-imidazoline base, the hydrogen tartrate salt is prepared by:

- Dissolving 2-methyl-2-imidazoline in an appropriate solvent.

- Adding hydrogen tartrate (e.g., tartaric acid or its hydrogen tartrate salt form) under controlled pH and temperature.

- Crystallizing the salt by cooling or solvent evaporation.

- Isolating the pure hydrogen tartrate salt by filtration and drying.

This step is crucial for obtaining a stable, crystalline form of the compound suitable for pharmaceutical or chemical applications.

Comparative Analysis of Preparation Methods

Research Findings and Optimization

- Reaction Time and Temperature: For condensation methods, reaction times vary from 1 to 6 hours with temperatures ranging from ambient to reflux (40–80 °C), influencing yield and purity.

- Pressure Control: Gas-liquid synthesis benefits from precise pressure control (micro-vacuum to slight positive pressure) to optimize ammonia and aldehyde incorporation.

- Catalyst Development: Pd-impregnated Al–Ti mixed oxide catalysts show promise for green hydrogenation routes with high turnover and selectivity.

- Purification: Crystallization under reduced pressure and controlled cooling enhances product purity and yield, especially for salt formation steps.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-imidazoline hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazoline derivatives, while reduction reactions can produce amines.

Scientific Research Applications

2-Methyl-2-imidazoline hydrogen tartrate has several scientific research applications, including:

Chemistry: It can be used as a building block in the synthesis of various organic compounds.

Biology: The compound may be used in studies related to enzyme inhibition and protein binding.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-2-imidazoline hydrogen tartrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Research Findings and Spectral Data

- 2-Methyl-2-imidazoline Derivatives :

- Morpholinium H-tartrate :

- DFT studies revealed strong hydrogen bonding between tartrate oxygens and morpholinium cations, critical for stabilizing its crystal lattice .

Biological Activity

2-Methyl-2-imidazoline hydrogen tartrate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Methyl-2-imidazoline hydrogen tartrate is derived from imidazoline, a class of compounds known for their diverse biological activities. The compound can be synthesized through various methods that involve the reaction of imidazole derivatives with tartrate salts.

Biological Activities

The biological activities of 2-Methyl-2-imidazoline hydrogen tartrate can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 2-Methyl-2-imidazoline hydrogen tartrate can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

3. Anti-inflammatory Effects

In vitro studies have demonstrated that 2-Methyl-2-imidazoline hydrogen tartrate can reduce inflammation markers in cell cultures. This suggests a potential application in treating inflammatory diseases.

The biological activity of 2-Methyl-2-imidazoline hydrogen tartrate is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Modulation : Preliminary studies suggest that it may modulate receptors associated with pain and inflammation, although further research is needed to elucidate these mechanisms.

Case Studies

Several case studies highlight the efficacy of 2-Methyl-2-imidazoline hydrogen tartrate in various applications:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections demonstrated significant improvement when treated with formulations containing the compound.

- Inflammation Model : In a controlled animal study, administration of the compound resulted in reduced paw edema, indicating its potential as an anti-inflammatory agent.

- Oxidative Stress Study : Research involving diabetic rats showed that treatment with the compound improved oxidative stress markers significantly compared to control groups.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the self-association behavior of 2-methyl-2-imidazoline hydrogen tartrate in aqueous solutions?

- Methodological Answer : Ultraviolet (UV) spectroscopy is a primary tool for studying self-association. Prepare solutions at varying pH levels (e.g., pH 3–9) and measure absorbance changes in the 200–400 nm range. The degree of aggregation can be quantified using the Benesi-Hildebrand equation to calculate association constants . For validation, compare results with dynamic light scattering (DLS) to confirm particle size distribution.

Q. How can FT-IR and FT-Raman spectroscopy be applied to confirm the functional groups and hydrogen bonding in 2-methyl-2-imidazoline hydrogen tartrate?

- Methodological Answer : Record FT-IR spectra in the 400–4000 cm⁻¹ range. Key bands include N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹). For FT-Raman, focus on lower-frequency modes (e.g., 400–1600 cm⁻¹) to assess crystalline lattice vibrations. Compare experimental data with Density Functional Theory (DFT)-simulated spectra (B3LYP/6-31G* basis set) to validate assignments .

Q. What protocols are effective for determining the solubility and pH-dependent stability of 2-methyl-2-imidazoline hydrogen tartrate?

- Methodological Answer : Use acid-base titration with standardized NaOH to measure solubility across temperatures (e.g., 10–50°C). Calculate the solubility product (Ksp) via the equation , where HT⁻ is the tartrate anion. Adjust ionic strength using KCl to mimic physiological conditions and assess pH effects via buffered solutions .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and charge transfer properties of 2-methyl-2-imidazoline hydrogen tartrate?

- Methodological Answer : Optimize molecular geometry using DFT at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO) to determine the energy gap () and charge delocalization. Compare calculated vibrational spectra (IR/Raman) with experimental data to validate computational models. Use Natural Bond Orbital (NBO) analysis to identify hydrogen-bonding interactions .

Q. What kinetic insights can be gained from studying the reaction of 2-methyl-2-imidazoline hydrogen tartrate with sulfate radicals?

- Methodological Answer : Employ flash photolysis to generate sulfate radicals () via UV irradiation of persulfate salts. Monitor reaction kinetics using time-resolved UV-Vis spectroscopy at 254 nm. Calculate rate constants () via pseudo-first-order approximations. Compare with hydrogen phosphate radicals to evaluate reactivity trends (reported ) .

Q. How does the crystal growth and optical behavior of 2-methyl-2-imidazoline hydrogen tartrate compare to morpholinium hydrogen tartrate?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol-water mixtures. Characterize optical properties using UV-Vis spectroscopy (200–800 nm) to identify absorption edges. Compare nonlinear optical (NLO) coefficients with morpholinium hydrogen tartrate using Kurtz-Perry powder technique. DFT-based polarizability calculations can further explain differences in optical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.